

Spectroscopic Profile of 4-Fluoro-2-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxyphenol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Fluoro-2-methoxyphenol** (CAS No: 450-93-1), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **4-Fluoro-2-methoxyphenol** is $C_7H_7FO_2$ with a molecular weight of 142.13 g/mol. The spectroscopic data presented below has been compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted 1H and ^{13}C NMR spectral data for **4-Fluoro-2-methoxyphenol**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~6.9 - 6.7	m	Ar-H
~5.7	s (br)	OH
~3.8	s	OCH ₃

Note: The chemical shifts for the aromatic protons are complex due to spin-spin coupling between the protons and with the fluorine atom. The exact chemical shifts and coupling constants would require experimental determination.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~156 (d)	C-F
~148	C-OH
~144	C-OCH ₃
~118	Ar-CH
~116	Ar-CH
~114	Ar-CH
~56	OCH ₃

Note: The carbon attached to the fluorine atom is expected to appear as a doublet due to ¹JCF coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below was obtained via Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) Spectroscopy.^[1]

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (phenolic)
~3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (methoxy)
~1500	Strong	Aromatic C=C stretch
~1200	Strong	C-O stretch (aryl ether)
~1100	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
142	High	[M] ⁺ (Molecular Ion)
127	High	[M-CH ₃] ⁺
99	Medium	[M-CH ₃ -CO] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-Fluoro-2-methoxyphenol**.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Fluoro-2-methoxyphenol** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, a longer acquisition time and a sufficient number of scans to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of **4-Fluoro-2-methoxyphenol** to identify its functional groups.[2][3][4][5]

Methodology:

- **Sample Preparation:** **4-Fluoro-2-methoxyphenol**, being a liquid at room temperature, can be analyzed neat. No special sample preparation is required.

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Spectrum: Place a small drop of **4-Fluoro-2-methoxyphenol** directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

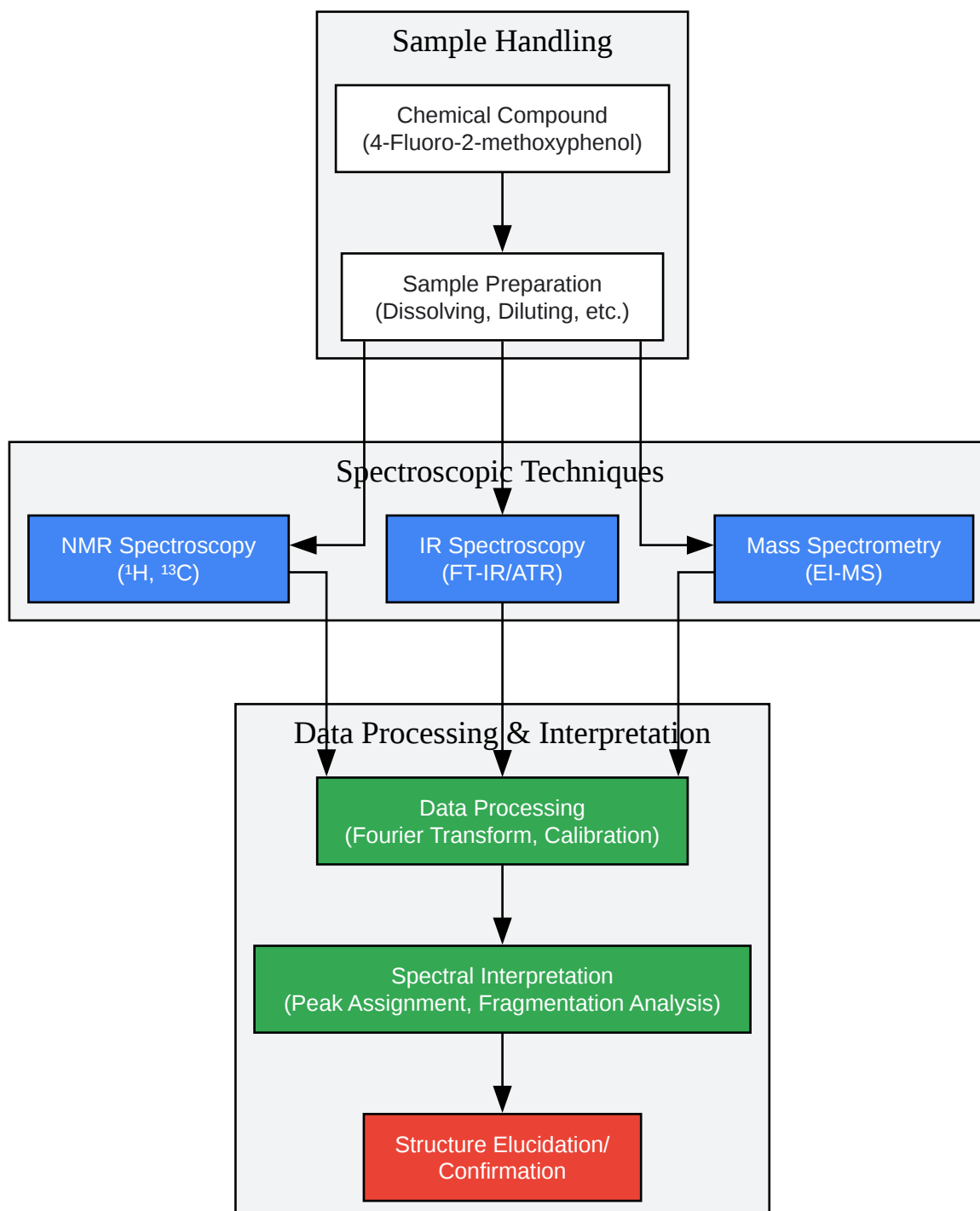
Objective: To determine the molecular weight and fragmentation pattern of **4-Fluoro-2-methoxyphenol**.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is heated to ensure volatilization.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[8\]](#) This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Fluoro-2-methoxyphenol**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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